![molecular formula C16H18N4S2 B6447238 2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole CAS No. 2549014-69-7](/img/structure/B6447238.png)
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of a similar compound was established by 1H, 13C NMR spectroscopy and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, a similar compound was analyzed using UV-Vis spectrometry and cyclic voltammetry studies .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials
Platinum (II) complexes play a crucial role in the development of organic light-emitting diodes (OLEDs). While iridium (III) complexes are more commonly studied, Pt (II) complexes offer intriguing properties. The combination of a Pt (II) core with organic ligands leads to cyclometalated Pt (II) complexes, which exhibit efficient luminescence. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. In particular, Pt (II) complexes with bidentate ligands—such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds—show promising luminescent behavior .
Antipromastigote Activity in Leishmaniasis Treatment
Pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial activity. The synthesized compound may be evaluated for its efficacy against Leishmania parasites. Specifically, compound 13 demonstrated superior antipromastigote activity compared to standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Properties
Given the structural features of the compound, it’s worth exploring its potential as an antimalarial agent. Further studies could assess its activity against Plasmodium species, which cause malaria. The hydrazine-coupled pyrazoles in the compound may contribute to its antimalarial effects .
Medicinal Chemistry and Drug Development
The 1,2,3-triazole moiety is a versatile scaffold in medicinal chemistry. Researchers have utilized heterocycles based on this moiety to develop compounds with anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities. Investigating the pharmacological properties of this compound could reveal novel therapeutic applications .
Sustainable Synthesis of 1,2,4-Triazoles
The compound’s structure contains a triazole ring, which is valuable in drug discovery. The methodology used for its synthesis could find broader applications in constructing differentially-functionalized 1,2,4-triazoles. Sustainable and efficient synthetic routes are essential for drug development .
Photovoltaic Devices and Phosphor Materials
Platinum-group metal complexes, including Pt (II) complexes, are crucial for modern photovoltaic devices. While iridium complexes dominate this field, Pt (II) complexes can contribute to phosphor materials. Understanding the electronic and photophysical properties of this compound may lead to applications in solar cells and other energy-related technologies .
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for pyrazole and benzothiazole moieties
Mode of Action
Based on its structural similarity to other pyrazole and benzothiazole derivatives, it is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions may induce conformational changes in the target proteins or enzymes, altering their activity and resulting in downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities exhibited by pyrazole and benzothiazole derivatives, it is plausible that multiple pathways could be affected
Pharmacokinetics
The presence of a pyrazole moiety may enhance the compound’s water solubility, potentially improving its bioavailability . The compound’s metabolism and excretion would likely involve hepatic enzymes and renal clearance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action are yet to be determined. Based on the known activities of similar compounds, potential effects could include modulation of enzyme activity, alteration of signal transduction pathways, or changes in gene expression . Further experimental studies are needed to confirm these effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, pH and temperature could affect the compound’s stability and interaction with its targets . Additionally, the presence of other molecules in the cellular environment could impact the compound’s efficacy through competitive or noncompetitive mechanisms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-6-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S2/c1-11-6-17-20(7-11)10-12-8-19(9-12)16-18-14-4-3-13(21-2)5-15(14)22-16/h3-7,12H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFXNDFDCNQQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(methylsulfanyl)-1,3-benzothiazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.